5-(dimethoxymethyl)-1-methyl-1H-pyrazole
Description
Properties
CAS No. |
1269291-90-8 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.185 |
IUPAC Name |
5-(dimethoxymethyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H12N2O2/c1-9-6(4-5-8-9)7(10-2)11-3/h4-5,7H,1-3H3 |
InChI Key |
SQGZMHCVKOJHNL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(OC)OC |
Synonyms |
5-(diMethoxyMethyl)-1-Methyl-1H-pyrazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 5-Position
The 5-position of pyrazole derivatives is critical for modulating electronic, steric, and pharmacokinetic properties. Below is a comparative analysis with key analogs:
5-(Methoxymethyl)-1-(difluoromethyl)-1H-pyrazole
- Structure : Features a methoxymethyl (-CH₂OCH₃) group at position 5 and a difluoromethyl (-CF₂H) group at position 1 .
- Comparison: Electronic Effects: The dimethoxymethyl group in the target compound has two electron-donating methoxy groups, enhancing electron density at position 5 compared to the single methoxy in 5-(methoxymethyl) analogs. Stability: Dimethoxymethyl groups are less prone to hydrolysis than acetals but may still undergo metabolic demethylation .
5-Chloro-1-methyl-1H-pyrazole Derivatives
- Example : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (85% yield) synthesized via phosphorus oxychloride-mediated chlorination .
- Comparison :
- Reactivity : The chloro group is electron-withdrawing, polarizing the pyrazole ring for nucleophilic substitution reactions, whereas dimethoxymethyl is electron-donating and inert under similar conditions.
- Applications : Chloro-substituted pyrazoles are common intermediates in drug synthesis, while dimethoxymethyl derivatives may serve as prodrugs or enzyme inhibitors due to their stability .
5-Amino-1-phenyl-1H-pyrazole
- Example: 5-Amino-3-methyl-1-phenylpyrazole (IC₅₀ values for microbial growth inhibition) .
- Comparison: Hydrogen Bonding: The amino group enables hydrogen bonding with biological targets, contrasting with the hydrophobic dimethoxymethyl group. Bioactivity: Amino-substituted pyrazoles often exhibit antimicrobial activity, while dimethoxymethyl derivatives may prioritize metabolic stability in agrochemicals .
Enzyme Inhibition
- Carbonic Anhydrase-II (CA-II) Inhibitors : Compounds with carboxylate groups (e.g., (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid) show IC₅₀ values of 13.4–71.6 µM . The dimethoxymethyl group in the target compound could enhance binding to hydrophobic enzyme pockets.
- Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Bulky 5-substituents (e.g., cyclopropyl-phenoxy groups) improve potency by occupying hydrophobic regions . The dimethoxymethyl group may offer similar advantages but with reduced steric hindrance.
Material Science
Data Tables
Table 1: Comparative Properties of Pyrazole Derivatives
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(dimethoxymethyl)-1-methyl-1H-pyrazole?
- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-diketones or β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by cyclization with methylhydrazine to yield the pyrazole core . Functionalization of the methyl group with dimethoxymethyl substituents may employ methoxylation agents under controlled conditions (e.g., methanol with acid catalysts) .
- Key Considerations : Solvent choice (DMF, ethanol) and temperature (60–100°C) significantly impact reaction efficiency.
Q. Which spectroscopic techniques are most effective for characterizing 5-(dimethoxymethyl)-1-methyl-1H-pyrazole?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dimethoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5 ppm for CH(OCH₃)₂) and pyrazole ring protons .
- IR Spectroscopy : Stretching vibrations for C=O (if present) and C-O bonds in dimethoxymethyl (~1100 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of dimethoxymethyl functionalization?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance methoxylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reduce side reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
- Data Contradiction Note : Some studies report higher yields with methanol as a solvent , while others prefer dichloromethane for faster kinetics . Systematic DOE (Design of Experiments) is recommended to resolve discrepancies.
Q. What computational strategies are used to predict the reactivity of 5-(dimethoxymethyl)-1-methyl-1H-pyrazole in medicinal chemistry?
- Methodological Answer :
- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the pyrazole ring .
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions with the dimethoxymethyl group’s steric and electronic profile .
- Case Study : Pyrazole derivatives with bulky substituents show altered binding modes in CB1 receptor studies, highlighting the importance of substituent positioning .
Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dimethoxymethyl vs. dichloromethyl) on bioactivity using in vitro assays .
- Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, DrugBank) to identify trends in potency or toxicity .
- Example : Fluorinated pyrazoles exhibit enhanced metabolic stability but reduced solubility compared to methoxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
